![molecular formula C17H26ClNO3 B4398740 1-[3-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride](/img/structure/B4398740.png)
1-[3-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride
Overview
Description
1-[3-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2,6-dimethylmorpholine with 3-bromopropoxybenzene under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as acetylation, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The morpholine ring allows the compound to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
- 1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride
- 1-{3-[3-(2,6-dimethyl-4-piperidinyl)propoxy]phenyl}ethanone hydrochloride
Comparison: Compared to similar compounds, 1-[3-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride stands out due to its unique structural features, such as the specific positioning of the morpholine ring. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-[3-(2,6-dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-13-11-18(12-14(2)21-13)8-5-9-20-17-7-4-6-16(10-17)15(3)19;/h4,6-7,10,13-14H,5,8-9,11-12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEPDIAUIAWITL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=CC=CC(=C2)C(=O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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